Fluvastatin t-butyl ester, (-)- chemical structure and properties
Fluvastatin t-butyl ester, (-)- chemical structure and properties
An In-Depth Technical Guide to Fluvastatin t-butyl ester, (-)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As with many pharmaceuticals, its synthesis involves several intermediate steps, and the characterization of these intermediates is crucial for process optimization and quality control. One such key intermediate is the t-butyl ester of Fluvastatin. This guide focuses specifically on the (-)-enantiomer of Fluvastatin t-butyl ester, providing a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. Understanding this molecule is essential for chemists involved in the synthesis of Fluvastatin and for analytical scientists tasked with impurity profiling.
Part 1: Chemical Structure and Properties
Chemical Identity
Fluvastatin t-butyl ester, (-)- is chemically known as tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate.[2][3][4] It is recognized as Impurity B of Fluvastatin Sodium in the European Pharmacopoeia (EP).[2]
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IUPAC Name: tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[2]
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CAS Number: 194934-96-8[2]
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Molecular Formula: C₂₈H₃₄FNO₄[2]
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Canonical SMILES: CC(C)N1C2=CC=CC=C2C(=C1/C=C/OC(C)(C)C)O">C@HO)C3=CC=C(C=C3)F[2]
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InChIKey: USGKHYXJISAYPE-UQECUQMJSA-N[2]
Stereochemistry
The stereochemistry of Fluvastatin t-butyl ester, (-)- is critical to its role as a precursor to the active enantiomer of Fluvastatin. The molecule possesses two chiral centers at the C3 and C5 positions of the heptenoate chain, with the (3R, 5S) configuration. The double bond between C6 and C7 is in the E configuration.
Physicochemical Properties
A summary of the key physicochemical properties of Fluvastatin t-butyl ester, (-)- is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 467.6 g/mol | [2] |
| Exact Mass | 467.24718673 Da | [2] |
| Topological Polar Surface Area | 71.7 Ų | [2] |
| Purity (by HPLC) | >95% | [3] |
| Storage Condition | Refrigerator (2-8°C) for long-term storage | [5] |
Part 2: Synthesis and Manufacturing
The synthesis of Fluvastatin t-butyl ester, (-)- is a key step in the overall manufacturing process of Fluvastatin. It is typically formed through a stereoselective reduction of a keto-ester intermediate.
Synthetic Pathway Overview
An improved manufacturing process for Fluvastatin involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. This is followed by a low-temperature reduction to yield Fluvastatin t-butyl ester without the isolation of the intermediate keto-ester.[6][7]
Caption: Synthetic pathway of (-)-Fluvastatin t-butyl ester.
Experimental Protocol: Stereoselective Reduction
The following is a generalized protocol for the stereoselective reduction of the intermediate keto-ester to (-)-Fluvastatin t-butyl ester, based on literature descriptions of Fluvastatin synthesis.[6][8]
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Reaction Setup: The crude intermediate keto-ester is dissolved in a suitable dry solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled to a low temperature, typically -78 °C.
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Reducing Agent Preparation: A solution of a stereoselective reducing agent is prepared. A common choice is sodium borohydride in the presence of a chelating agent like diethylmethoxyborane.
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Reduction: The reducing agent solution is added slowly to the cooled solution of the keto-ester. The reaction is stirred at low temperature for a sufficient time to ensure complete conversion.
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Quenching: The reaction is quenched by the addition of a suitable reagent, such as aqueous hydrogen peroxide, to decompose any remaining boranes.
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Workup and Isolation: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude (-)-Fluvastatin t-butyl ester.
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Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the desired purity.
Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of Fluvastatin t-butyl ester, (-)-.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fluvastatin t-butyl ester.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed.[9]
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Detection: UV detection at a wavelength around 242 nm is suitable.[9]
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Purity: Commercial standards are available with purity greater than 95%.[3]
Spectroscopic Analysis
While specific spectra for Fluvastatin t-butyl ester, (-)- are not widely published, the expected spectral data can be inferred from the structure and data for related compounds.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl proton, the protons of the dihydroxyheptenoate chain, the isopropyl group, and the large singlet for the t-butyl group.
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¹³C NMR: The spectrum would show signals for all 28 carbon atoms, including the carbonyl carbon of the ester, the carbons of the aromatic rings, the double bond, and the aliphatic chain.
3.2.2 Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.
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Expected Molecular Ion: [M+H]⁺ at m/z 468.25.
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Techniques: Electrospray ionization (ESI) is a suitable technique for this molecule.[10] Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.[11][12]
Part 4: Stability and Degradation
Understanding the stability of Fluvastatin t-butyl ester is crucial for storage and handling. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield Fluvastatin.
Degradation Pathway
The primary degradation pathway for Fluvastatin t-butyl ester is the hydrolysis of the ester bond.
Caption: Primary degradation pathway of (-)-Fluvastatin t-butyl ester.
Storage and Handling
To minimize degradation, Fluvastatin t-butyl ester should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.[5]
Conclusion
Fluvastatin t-butyl ester, (-)- is a vital intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin. Its correct stereochemistry and high purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and stability. A thorough understanding of these aspects is essential for researchers and professionals in the field of drug development and manufacturing.
References
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- Al-Hussainy, T. M., & Al-Ardhi, S. H. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Iraqi Journal of Science, 60(4), 793-802.
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